molecular formula C16H17ClO5 B11156620 tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11156620
M. Wt: 324.75 g/mol
InChI Key: XCXDXVXNMVSHKA-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin derivative with a tert-butyl ester functional group. Coumarins are aromatic heterocyclic compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. This specific derivative features:

  • A 2H-chromen-2-one core (coumarin backbone).
  • 6-chloro and 4-methyl substituents on the coumarin ring, which influence electronic and steric properties.
  • A tert-butyl ester group linked via an acetoxy bridge at the 7-position, enhancing lipophilicity and metabolic stability.

The compound’s structural features make it a candidate for pharmaceutical or agrochemical applications, though specific biological data are absent in the provided sources.

Properties

Molecular Formula

C16H17ClO5

Molecular Weight

324.75 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C16H17ClO5/c1-9-5-14(18)21-12-7-13(11(17)6-10(9)12)20-8-15(19)22-16(2,3)4/h5-7H,8H2,1-4H3

InChI Key

XCXDXVXNMVSHKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromenone moiety is known to interact with enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit the activity of specific enzymes or modulate receptor signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name & CAS No. Molecular Formula Molecular Weight Key Substituents/Modifications
Target compound C₁₇H₁₇ClO₅ ~330.77 6-chloro, 4-methyl, 7-tert-butyl acetoxy
tert-butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (307548-86-3) C₁₉H₂₂O₅ 330.38 Cyclopenta-fused ring (tetrahydro), 6-methyl, 4-oxo
tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate (449741-41-7) C₂₂H₁₉F₃O₆ 436.38 3-phenyl, 2-trifluoromethyl, 4-oxo
tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate (844853-52-7) C₂₅H₂₆O₈ 454.47 3-(2-ethoxyphenoxy), 2-methyl, 4-oxo
2-ethoxyethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate (329225-64-1) C₂₅H₂₈O₇ 440.48 3-(4-tert-butylphenoxy), 4-oxo, 2-ethoxyethyl ester

Key Differences and Implications

The trifluoromethyl and phenyl groups in introduce strong electron-withdrawing effects, likely enhancing metabolic stability but reducing solubility compared to the target’s chloro-methyl combination .

Substituent Effects: The 6-chloro group in the target compound may enhance electrophilic reactivity compared to the 6-methyl group in , influencing interactions with biological targets (e.g., enzymes or receptors).

Functional Group Diversity: The 3-(2-ethoxyphenoxy) substituent in adds steric bulk and aromaticity, which could modulate selectivity in kinase inhibition or other target-specific applications .

Biological Activity

Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a coumarin derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₆H₁₇ClO₅
Molecular Weight 324.756 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 464.6 ± 45.0 °C
Flash Point 180.3 ± 27.7 °C

The structure features a tert-butyl group and a chromen-2-one moiety, which is pivotal for its biological activity.

Synthesis Methods

The synthesis typically involves the esterification of 6-chloro-4-methyl-2H-chromen-7-ol with tert-butyl bromoacetate, often using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. The reaction conditions are optimized for yield and purity through methods such as column chromatography.

Antimicrobial Properties

Research has indicated that coumarin derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various pathogens:

PathogenActivity Level
Staphylococcus aureus Moderate
Escherichia coli High
Candida albicans Moderate

These findings suggest that the compound can inhibit bacterial growth by targeting specific enzymes involved in DNA replication, such as DNA gyrase.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to increased cellular apoptosis.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for bacterial DNA replication.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, potentially through the activation of caspases.
  • Cell Cycle Regulation : It affects cell cycle progression, particularly halting the cycle at the G2/M checkpoint.

Case Studies

Several studies have highlighted the biological activity of coumarin derivatives similar to this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in MDPI demonstrated that various coumarin derivatives exhibited potent antimicrobial activity against a range of bacteria and fungi, underscoring their potential as therapeutic agents .
  • Anticancer Research :
    • Research indicated that derivatives like this compound showed significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

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